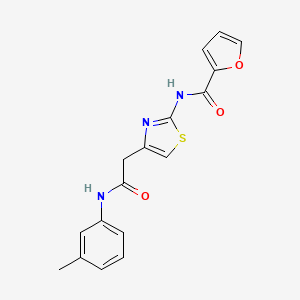

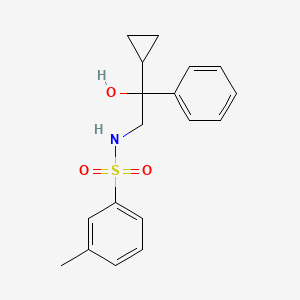

![molecular formula C23H16ClN3O4S B2520936 N-(3-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide CAS No. 902903-97-3](/img/structure/B2520936.png)

N-(3-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide" is a complex molecule that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, molecular structure, and chemical properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that typically start with a simple molecule which is then functionalized with various groups. For example, the synthesis described in the first paper involves the creation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which are then evaluated for their biological activity as opioid kappa agonists . Although the specific synthesis route for the compound is not provided, similar strategies could be employed, such as the use of substituted amino acids to introduce different aryl groups.

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been analyzed using techniques such as X-ray crystallography, NMR, and IR spectroscopy, as well as computer modeling . These analyses reveal how different substituents and functional groups affect the overall conformation and behavior of the molecule. For instance, the orientation of substituent rings and the internal rotation of certain groups can significantly influence the molecule's conformation .

Chemical Reactions Analysis

The chemical reactions of related compounds often involve interactions with biological targets, such as opioid receptors in the case of kappa agonists . The specific interactions and the potency of the compound can be influenced by the nature and position of the substituents. Additionally, intermolecular interactions, such as hydrogen bonding and van der Waals forces, can affect the compound's stability and reactivity, as seen in the crystal packing of a related acetamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined by their molecular structure. For example, the presence of chloro groups and the orientation of phenyl rings can affect the compound's polarity, solubility, and melting point . The specific compound likely has unique properties due to its complex structure, which includes a furylmethyl group and a benzofuro[3,2-d]pyrimidinyl moiety, but these would need to be determined experimentally.

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

The synthesis of compounds similar to N-(3-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide has shown potential as antibacterial agents. Desai et al. (2008) synthesized a series of thiazolidines and azetidines, evaluating their antibacterial activity against Gram-positive and Gram-negative bacteria, including S. aureus and E. coli. The study found that compounds with bulkier groups at certain positions indicated increased hydrophobicity or steric bulk, contributing to their antibacterial efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

Mary et al. (2020) explored the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs, including compounds structurally related to the query chemical. This research highlighted their utility in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and potential in binding interactions with proteins like Cyclooxygenase 1 (COX1), indicating their versatility beyond pharmaceuticals to include materials science applications (Mary, Yalcin, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Antinociceptive and Anti-inflammatory Properties

Thiazolopyrimidine derivatives, structurally akin to the queried compound, were synthesized and evaluated for their antinociceptive and anti-inflammatory properties by Selvam et al. (2012). The study demonstrates the potential therapeutic applications of these compounds in managing pain and inflammation, indicating the broad biomedical research scope of such chemicals (Selvam, Karthik, Palanirajan, & Ali, 2012).

Antioxidant and Antitumor Activities

Research on nitrogen heterocycles, including compounds with structural similarities to the query chemical, has shown promising antioxidant and antitumor activities. El-Moneim et al. (2011) investigated the synthesis of various heterocycles and their efficacy in these areas, highlighting the potential of these compounds in developing new therapeutic agents (El-Moneim, El‐Deen, & El-Fattah, 2011).

Antimicrobial Study of Linked Heterocyclics

Reddy et al. (2010) synthesized a series of linked heterocyclic compounds, demonstrating significant antimicrobial activity against various bacteria and fungi. This study underscores the potential of such compounds in addressing antimicrobial resistance and developing new antibiotics (Reddy, Devi, Sunitha, & Nagaraj, 2010).

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3O4S/c24-14-5-3-6-15(11-14)25-19(28)13-32-23-26-20-17-8-1-2-9-18(17)31-21(20)22(29)27(23)12-16-7-4-10-30-16/h1-11H,12-13H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFNNVZWXLTOOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)Cl)CC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

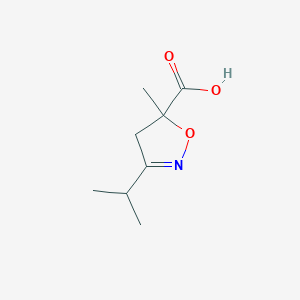

![2-[1-[13-[2-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B2520856.png)

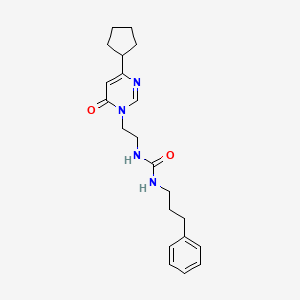

![2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2520860.png)

![tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B2520863.png)

![2-(((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2520872.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B2520874.png)

![{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride](/img/no-structure.png)